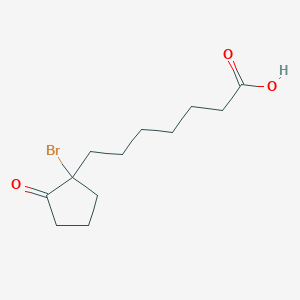
7-(1-Bromo-2-oxocyclopentyl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-Bromo-2-oxocyclopentyl)heptanoic acid is an organic compound characterized by the presence of a bromine atom, a ketone group, and a carboxylic acid group within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Bromo-2-oxocyclopentyl)heptanoic acid typically involves the bromination of a precursor compound, such as cyclopentanone, followed by subsequent reactions to introduce the heptanoic acid chain. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and solvents such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 7-(1-Bromo-2-hydroxycyclopentyl)heptanoic acid.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of 7-(1-Hydroxy-2-oxocyclopentyl)heptanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), and appropriate solvents.
Major Products:
- Oxidation products include carboxylic acids and other oxidized derivatives.
- Reduction products include alcohols.
- Substitution products include hydroxylated derivatives.
Aplicaciones Científicas De Investigación
7-(1-Bromo-2-oxocyclopentyl)heptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-(1-Bromo-2-oxocyclopentyl)heptanoic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and ketone group play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of protein function. The exact pathways involved depend on the specific biological context and target molecules.
Comparación Con Compuestos Similares
7-Bromoheptanoic acid: Similar in structure but lacks the cyclopentyl and ketone groups.
7-(3-Hydroxy-2,5-dioxocyclopentyl)heptanoic acid: Contains a hydroxyl group instead of a bromine atom.
7-Butylsulfanyl-heptanoic acid: Contains a sulfanyl group instead of a bromine atom.
Uniqueness: 7-(1-Bromo-2-oxocyclopentyl)heptanoic acid is unique due to the presence of both a bromine atom and a ketone group within a cyclopentyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Número CAS |
110066-09-6 |
|---|---|
Fórmula molecular |
C12H19BrO3 |
Peso molecular |
291.18 g/mol |
Nombre IUPAC |
7-(1-bromo-2-oxocyclopentyl)heptanoic acid |
InChI |
InChI=1S/C12H19BrO3/c13-12(9-5-6-10(12)14)8-4-2-1-3-7-11(15)16/h1-9H2,(H,15,16) |
Clave InChI |
YZFITCZOCJSUGI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(C1)(CCCCCCC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


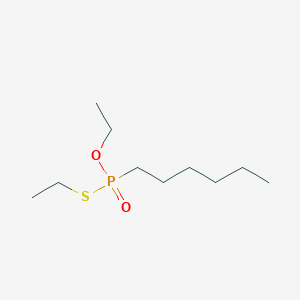

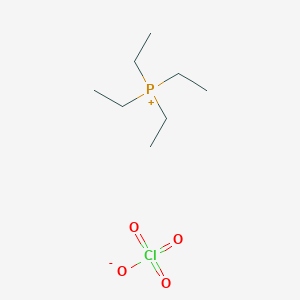

![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
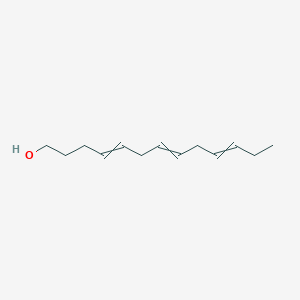

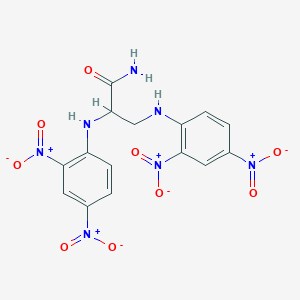
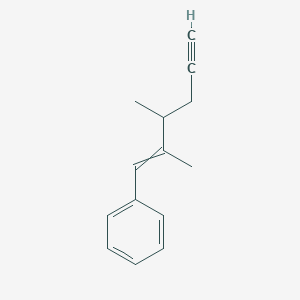
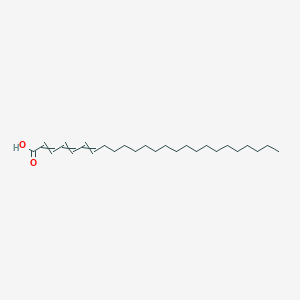
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

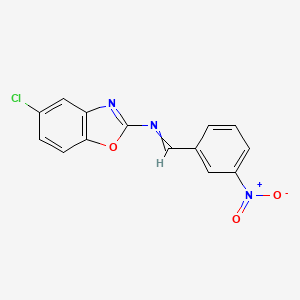
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
